4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
Description
Properties
CAS No. |
422526-89-4 |
|---|---|
Molecular Formula |
C15H9FN2O3S |
Molecular Weight |
316.31 |
IUPAC Name |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves several steps, including the formation of the quinazolinone core and the introduction of the benzoic acid moiety. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
4-[4-Oxo-(4H)-quinazolin-3-yl]-benzoic Acid (PK-66)
- Structural Differences : Lacks the 6-fluoro and 2-sulfanylidene groups.
- Key Contrast : The absence of fluorine and sulfanylidene in PK-66 suggests that these groups in the target compound may enhance binding affinity or alter metabolic pathways.
6-Fluoro-2-(4-fluorophenyl)benzoxazinone (3)
- Structural Differences: Benzoxazinone core instead of quinazolinone; lacks sulfanylidene and benzoic acid.
- Synthesis: Derived from 2-amino-5-fluorobenzoic acid and 4-fluorobenzoyl chloride .
- Functional Insight : Fluorine at position 6 in both compounds suggests a shared strategy to optimize electronic effects and bioavailability.
Substituent Effects on Activity
SC-558 Analogs (1a-f)
- Structural Features : Include substituents like CH₃, OCH₃, Br, Cl, and (C=O)OCH₂CH₃ on a sulfonamide scaffold .
- Activity Trends : Electron-withdrawing groups (Cl, Br) enhance COX-2 inhibition.
Azo-Benzoic Acid Derivatives
Physicochemical and Pharmacokinetic Comparisons
Pharmacological Mechanisms
- Target Compound : The sulfanylidene group may enable disulfide bond formation or redox cycling, while the benzoic acid could interact with charged residues in receptors (e.g., kinases or GPCRs). Fluorine enhances membrane permeability .
- The absence of sulfanylidene in PK-66 suggests divergent target selectivity .
Biological Activity
The compound 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN3O3S |
| Molecular Weight | 351.36 g/mol |
| IUPAC Name | 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid |
| SMILES Representation | Cc1ccc(cc1)C(=O)C2=Nc3cc(F)cc(c3c2=O)S=C |
This compound features a quinazoline core with a fluorinated substituent and a benzoic acid moiety, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies showed that it inhibits the proliferation of cancer cells by inducing apoptosis. The compound activates caspase pathways and alters the expression of key regulatory proteins involved in cell cycle progression. For instance:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid could serve as a lead compound in the development of novel anticancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce markers of inflammation such as TNF-alpha and IL-6, providing evidence for its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
- Gene Expression Regulation : It modulates the expression of genes associated with cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid was tested against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its effectiveness as an antimicrobial agent.
Study 2: Anticancer Activity
A study conducted on MCF7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 5 µM to 20 µM resulted in significant cell death compared to untreated controls (p < 0.05). Flow cytometry analyses confirmed an increase in apoptotic cells, supporting its potential role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
